1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea
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Overview
Description
1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound that features a cyclopropyl group, a difluorophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Difluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorinating agents like Selectfluor.
Attachment of the Thiophene Ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Urea Formation: The final step involves the reaction of an amine with an isocyanate or carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving cyclopropyl and thiophene groups.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-(2,6-difluorophenyl)urea: Lacks the thiophene ring, which may affect its biological activity.
1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-phenylethyl)urea: Contains a phenyl group instead of a thiophene ring, potentially altering its electronic properties.
Uniqueness
1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea is unique due to the combination of its cyclopropyl, difluorophenyl, and thiophene groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-cyclopropyl-3-(2,6-difluorophenyl)-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2OS/c17-13-4-1-5-14(18)15(13)19-16(21)20(11-6-7-11)9-8-12-3-2-10-22-12/h1-5,10-11H,6-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTBCHPVSLVSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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